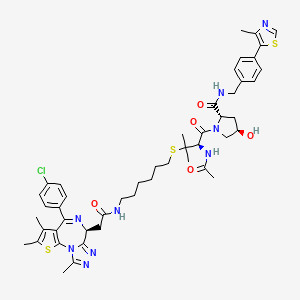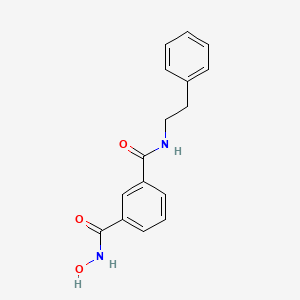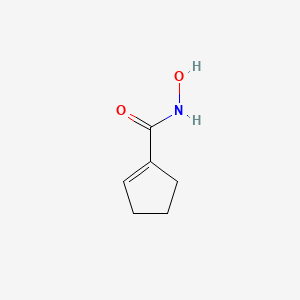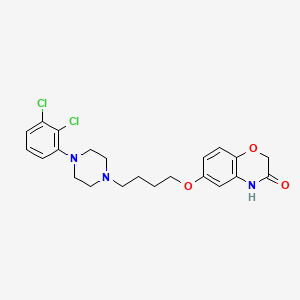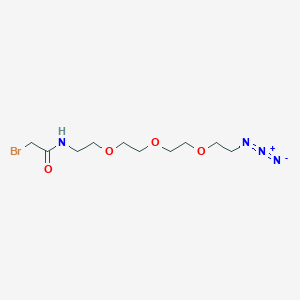
BVT173187
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BVT173187 is a neutrophil formyl peptide receptors (FPR1) inhibitor. BVT173187 may be a therapeutic target for the development of novel drugs that may be used to reduce injuries in inflammatory diseases including asthma, rheumatoid arthritis, Alzheimer's disease and cardiovascular diseases.
Scientific Research Applications
Brain-Computer Interfaces and Neuroprosthetics
The development of brain-computer interfaces (BCIs) for neuroprosthetic applications is a significant area of research. Studies have shown that individuals with tetraplegia can use BCIs to control robotic arms with skill and speed nearing that of an able-bodied person. This research involved a multiyear clinical trial that built upon foundational theory and animal experiments, highlighting the integration of robotic hardware, software, data analysis, and training paradigms for successful translation into clinical studies (Collinger et al., 2014).
Liquid-Phase Syntheses of Nanoparticles
Advancements in the liquid-phase syntheses of inorganic nanoparticles demonstrate the interplay between scientific discovery and technological development. These innovations are crucial in fields like the electronics industry, impacting the evolution of devices from vacuum tubes to miniature chips. The research here underscores the importance of novel material development as a cornerstone of chemical research (Cushing, Kolesnichenko, & O'Connor, 2004).
Bioluminescent Imaging in Biological Research
In vivo bioluminescent imaging (BLI) is increasingly used for biological research. It enables noninvasive visualization of living animals, particularly for studying gene function, drug discovery, cellular trafficking, protein-protein interactions, and the progression of diseases like cancer (Close, Xu, Sayler, & Ripp, 2010); (O'Neill, Lyons, Gallagher, Curran, & Byrne, 2010).
Educational Applications in Science
The design of web-based science learning environments, such as WiMVT (Web-based Inquirer with Modeling and Visualization Technology), is an emerging application in educational research. These systems aim to enhance students' understanding of scientific concepts and inquiry processes, offering a model-based collaborative inquiry approach that supports collaborative learning, real-time interaction, and provides scaffolding for students (Sun & Looi, 2013).
properties
CAS RN |
1374984-75-4 |
|---|---|
Product Name |
BVT173187 |
Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.59 |
IUPAC Name |
3,5-dichloro-N-(2-chloro-5-methylphenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H10Cl3NO2/c1-7-2-3-10(16)12(4-7)18-14(20)9-5-8(15)6-11(17)13(9)19/h2-6,19H,1H3,(H,18,20) |
InChI Key |
UCOQCHLODZCXRH-UHFFFAOYSA-N |
SMILES |
O=C(NC1=CC(C)=CC=C1Cl)C2=CC(Cl)=CC(Cl)=C2O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BVT173187; BVT 173187; BVT-173187. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Amino-4'-Fluoro[1,1'-Biphenyl]-3-Yl)oxane-4-Carboxamide](/img/structure/B606349.png)
